molecular formula C9H8ClNO B101084 Quinolin-8-ol hydrochloride CAS No. 16862-11-6

Quinolin-8-ol hydrochloride

Cat. No.: B101084
CAS No.: 16862-11-6
M. Wt: 181.62 g/mol
InChI Key: GXBJNMSTHMBPPE-UHFFFAOYSA-N
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Description

Quinolin-8-ol hydrochloride, also known as 8-hydroxyquinoline hydrochloride, is a derivative of quinoline. This compound is characterized by a hydroxyl group at the 8th position of the quinoline ring, which is further protonated to form the hydrochloride salt. This compound is a colorless solid that is soluble in water and exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Scientific Research Applications

Quinolin-8-ol hydrochloride has a broad range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for Quinolin-8-ol hydrochloride is not mentioned in the search results, compounds containing the 8-hydroxyquinoline (8-HQ) moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The mechanism of action of these compounds often involves interactions with biological targets at the molecular level .

Future Directions

Quinoline and its derivatives have attracted significant attention due to their versatile applications in medicinal and synthetic organic chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Future research may focus on developing new synthesis methods that are more environmentally friendly and efficient . Additionally, given the wide range of biological activities exhibited by compounds containing the 8-HQ moiety, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-ol hydrochloride typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction proceeds through a series of steps, including cyclization and oxidation, to yield Quinolin-8-ol. The hydrochloride salt is then formed by treating Quinolin-8-ol with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the gradual addition of reactants and careful control of temperature and pressure to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Quinolin-8-ol hydrochloride is unique due to its enhanced solubility in water and its ability to form stable chelate complexes with metal ions. This makes it particularly useful in applications requiring aqueous solutions and precise metal ion quantification .

Properties

IUPAC Name

quinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBJNMSTHMBPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937511
Record name Quinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16862-11-6
Record name 8-Quinolinol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16862-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolin-8-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016862116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolin-8-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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